

(R,R)-(-)-1,2-Cyclohexanediamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *trans*-1,2-Cyclohexanediamine

Cat. No.: B120178

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(R,R)-(-)-1,2-Cyclohexanediamine, a chiral diamine, is a cornerstone in modern asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned amine groups make it an exceptional chiral auxiliary and ligand for a multitude of stereoselective transformations. This technical guide provides an in-depth overview of its core physical properties, experimental protocols for their determination, and its application in asymmetric catalysis.

Core Physical and Chemical Properties

(R,R)-(-)-1,2-Cyclohexanediamine is typically a colorless to pale yellow crystalline solid with a characteristic amine odor.^[1] It is hygroscopic and air-sensitive, necessitating storage under an inert atmosphere.^{[1][2][3]} The compound is soluble in water and polar organic solvents like methanol and ethanol.^{[1][4]}

Below is a summary of its key physical properties compiled from various sources.

Property	Value	Conditions
Molecular Formula	C ₆ H ₁₄ N ₂	
Molecular Weight	114.19 g/mol	
Melting Point	38-45 °C	
Boiling Point	193-208 °C	at 760 mmHg
	78-88 °C	at 13-23 mmHg
Density	0.931-0.98 g/cm ³	at 25 °C
Specific Rotation ([α] ²⁰ /D)	-24.5° to -26°	c = 5 in 1 M HCl

Note: The reported values may exhibit slight variations between different suppliers and batches.

Experimental Protocols

Determination of Specific Rotation

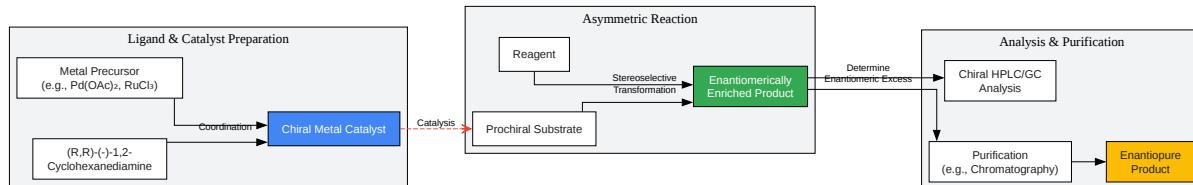
The specific rotation is a fundamental physical property for characterizing chiral compounds. It is determined by measuring the rotation of plane-polarized light as it passes through a solution of the substance.

Instrumentation:

- Polarimeter
- Sodium D-line lamp (589 nm)
- Polarimeter cell (typically 1 dm)
- Volumetric flask
- Analytical balance

Procedure:

- Solution Preparation: Accurately weigh a sample of (R,R)-(-)-1,2-Cyclohexanediamine and dissolve it in a suitable solvent (e.g., 1 M HCl) in a volumetric flask to a known concentration (e.g., 5 g/100 mL).[2][5][6][7]
- Blank Measurement: Fill the polarimeter cell with the pure solvent and place it in the polarimeter. Zero the instrument.
- Sample Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed optical rotation (α).[8]
- Calculation: The specific rotation ($[\alpha]$) is calculated using the following formula:[8][9]


$$[\alpha] = \alpha / (l * c)$$

where:

- α is the observed rotation in degrees.
- l is the path length of the polarimeter cell in decimeters (dm).
- c is the concentration of the solution in g/mL.[8]

Application in Asymmetric Catalysis: A Workflow Overview

(R,R)-(-)-1,2-Cyclohexanediamine is most frequently employed as a chiral ligand in transition metal-catalyzed asymmetric reactions. The diamine coordinates to a metal center, creating a chiral environment that directs the stereochemical outcome of the reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for Asymmetric Catalysis using a Chiral Ligand.

Spectroscopic Data

While detailed spectra are beyond the scope of this guide, typical spectroscopic data for (R,R)-(-)-1,2-Cyclohexanediamine would include:

- ^1H NMR: Resonances corresponding to the protons on the cyclohexane ring and the amine groups.
- ^{13}C NMR: Signals for the carbon atoms of the cyclohexane backbone.
- FT-IR: Characteristic peaks for N-H and C-H stretching and bending vibrations.
- Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.

This information is crucial for confirming the identity and purity of the compound in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. (1R,2R)-(-)-1,2-Diaminocyclohexane | 20439-47-8 [chemicalbook.com]
- 3. (1R,2R)-(-)-1,2-Cyclohexanediamine | 20439-47-8 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 4. (1R,2R)-(-)-1,2-Diaminocyclohexane, 99% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. Solved Table 2 trans-1,2-diaminocyclohexane The specific | Chegg.com [chegg.com]
- 7. 20439-47-8 CAS MSDS ((1R,2R)-(-)-1,2-Diaminocyclohexane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
- 9. Specific rotation - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [(R,R)-(-)-1,2-Cyclohexanediamine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b120178#r-r-1-2-cyclohexanediamine-physical-properties\]](https://www.benchchem.com/product/b120178#r-r-1-2-cyclohexanediamine-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com